molecular formula C9H9FO2 B13569565 (R)-2-(3-Fluorophenyl)propanoic acid

(R)-2-(3-Fluorophenyl)propanoic acid

Cat. No.: B13569565
M. Wt: 168.16 g/mol
InChI Key: XHPMSYWCKADLPJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(3-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the propanoic acid family, characterized by a carboxyl group (-COOH) attached to a propyl chain. The presence of a fluorine atom on the phenyl ring adds unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3-fluorophenylpropan-1-ol.

    Oxidation: The alcohol is then oxidized to 3-fluorophenylpropanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluorophenyl)propanoic acid may involve:

    Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate 3-fluorocinnamic acid.

    Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-fluorophenylpropanoic acid derivatives.

    Reduction: Formation of 3-fluorophenylpropan-1-ol or 3-fluorophenylpropanal.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

®-2-(3-Fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks chirality.

    2-(3-Chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Bromophenyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.

Uniqueness

®-2-(3-Fluorophenyl)propanoic acid is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs. The chirality allows for specific interactions with biological targets, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

XHPMSYWCKADLPJ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.